

# In-Depth Technical Guide to 1,1'-Thiobis(2-naphthol)

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## Compound of Interest

Compound Name: 1,1'-Thiobis(2-naphthol)

Cat. No.: B097517

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## Core Compound Identification

CAS Number: 17096-15-0

Synonyms:

- 1,1'-Thiodi(2-naphthol)
- Bis(2-hydroxy-1-naphthyl) sulfide
- 1,1'-Thiobis(naphthalen-2-ol)
- 2-Naphthalenol, 1,1'-thiobis-
- 2,2'-Dihydroxy-1,1-thiodinaphthalene
- NSC-11877

## Physicochemical Properties

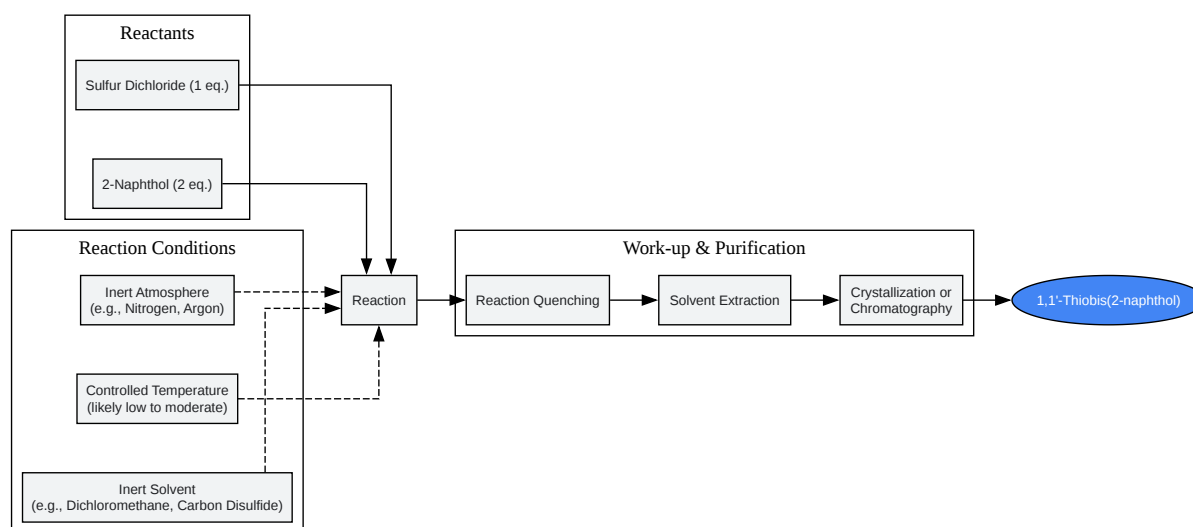
A summary of the key physicochemical properties of **1,1'-Thiobis(2-naphthol)** is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C20H14O2S	[1]
Molecular Weight	318.39 g/mol	[1]
Appearance	White to light gray or light orange powder/crystal	[2]
Melting Point	216 °C	[2]
Solubility	Soluble in Dimethylformamide (DMF)	[2]
Predicted XlogP	5.8	[1]

## Synthesis

While a detailed, peer-reviewed experimental protocol for the synthesis of **1,1'-Thiobis(2-naphthol)** is not readily available in the searched literature, the synthesis is understood to proceed via the reaction of 2-naphthol with a sulfurizing agent, most likely sulfur dichloride (SCl<sub>2</sub>). This reaction is a sulfenylation of the electron-rich naphthol ring.

Logical Workflow for the Synthesis of **1,1'-Thiobis(2-naphthol)**:



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Caption: Logical workflow for the synthesis of **1,1'-Thiobis(2-naphthol)**.

## Potential Applications and Biological Activity

While specific studies on the biological activity of **1,1'-Thiobis(2-naphthol)** are limited in the available literature, the broader class of naphthol and naphthoquinone derivatives has been the subject of extensive research in drug development. This suggests potential areas of investigation for the title compound.

**Antimicrobial and Antifungal Activity:** Derivatives of 2-naphthol have demonstrated notable antimicrobial and antifungal properties. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacterial strains and fungi.[3]

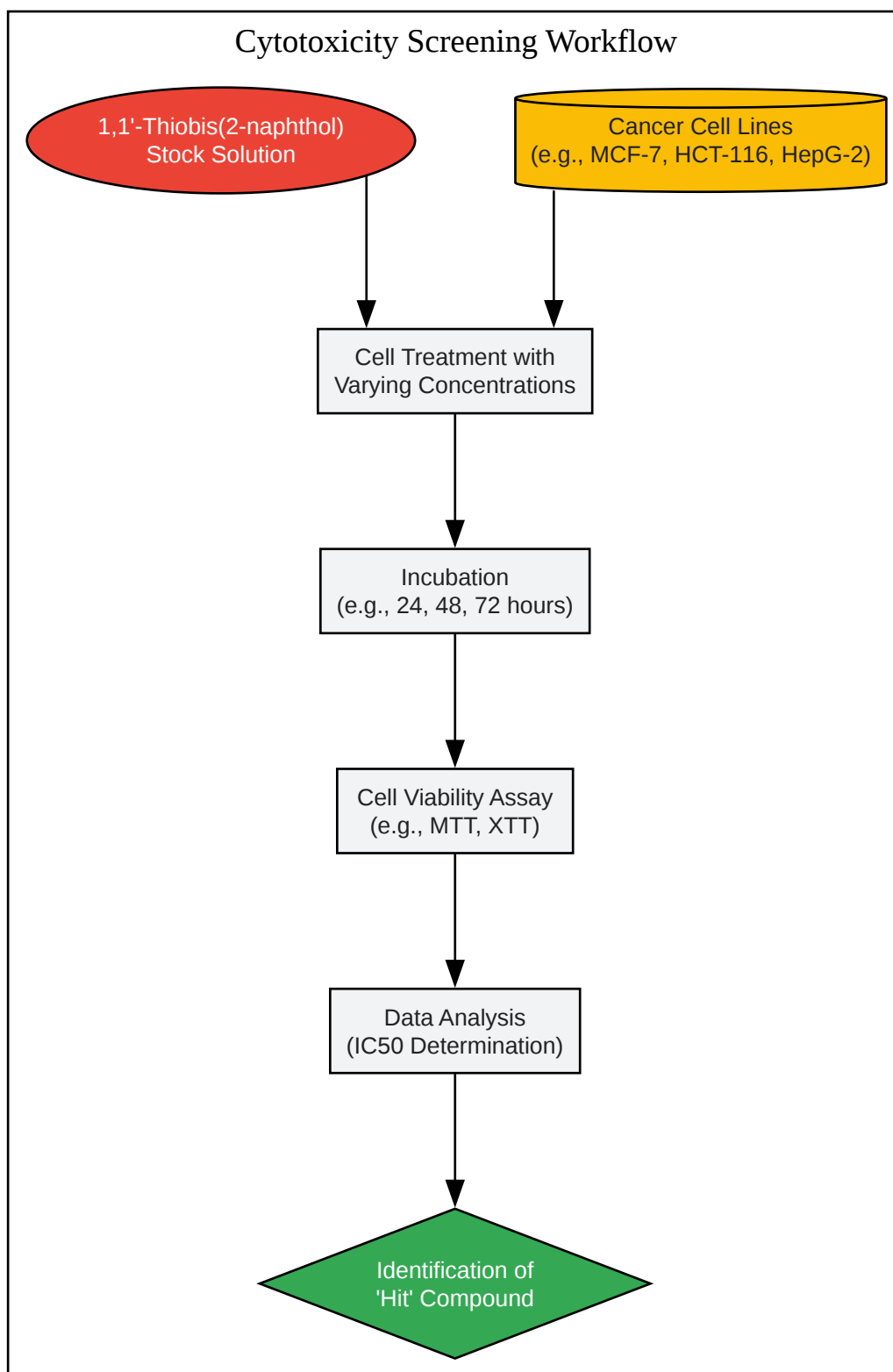
[4] This suggests that **1,1'-Thiobis(2-naphthol)** could be a candidate for antimicrobial screening.

**Anticancer Activity:** Naphthoquinone derivatives, which can be conceptually related to naphthols, have been investigated for their anticancer properties.[5][6][7][8][9] These compounds are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include the inhibition of topoisomerase I & II and tyrosine kinase receptors.[9] Given these precedents, **1,1'-Thiobis(2-naphthol)** warrants investigation for its potential as an anticancer agent.

**Use in Asymmetric Catalysis:** The structurally related compound, 1,1'-bi-2-naphthol (BINOL), is a well-established chiral ligand in asymmetric catalysis.[10][11][12][13] The C2 symmetry and axial chirality of BINOL and its derivatives are key to their effectiveness in inducing enantioselectivity in a wide range of chemical transformations. While **1,1'-Thiobis(2-naphthol)** possesses a flexible thioether linkage instead of a direct bond, it could potentially act as a ligand for transition metals in catalysis, although its efficacy in asymmetric synthesis would require experimental validation.

**Signaling Pathway and Experimental Workflow Diagram:**

The following diagram illustrates a generalized experimental workflow for screening the cytotoxic activity of a compound like **1,1'-Thiobis(2-naphthol)** against cancer cell lines, a logical first step in exploring its potential in drug development.



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Caption: Experimental workflow for cytotoxicity screening.

## Conclusion

**1,1'-Thiobis(2-naphthol)** is a readily identifiable compound with established physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in the public domain, its structural similarity to well-studied naphthol and BINOL derivatives suggests promising avenues for research. Future investigations should focus on optimizing its synthesis, exploring its potential as an antimicrobial and anticancer agent, and evaluating its utility as a ligand in catalysis. The workflows and data presented in this guide provide a foundational framework for researchers and drug development professionals to embark on the further exploration of this intriguing molecule.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 1,1'-Thiobis(2-naphthol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097517#1-1-thiobis-2-naphthol-cas-number-and-synonyms]

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